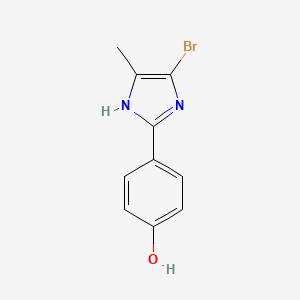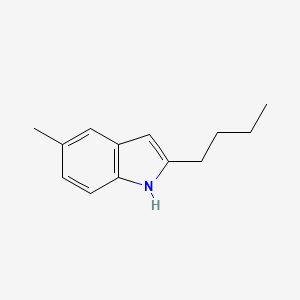
2-butyl-5-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-butyl-5-methyl-1H-indole, often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . Another common method is the transition metal-catalyzed cyclization of anilines with alkynes or alkenes . These reactions typically require specific catalysts, such as palladium or copper, and are conducted under controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness . The process involves the use of bulk chemicals and continuous flow reactors to maintain consistent reaction conditions and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-butyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-butyl-5-methyl-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-butyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1H-indole: Another indole derivative with similar structural properties but different substituents.
5-methoxy-2-methylindole: Contains a methoxy group, which alters its chemical reactivity and biological activity.
1-butyl-2-methyl-1H-indole: Similar to 2-butyl-5-methyl-1H-indole but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both butyl and methyl groups on the indole ring can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-butyl-5-methyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-3-4-5-12-9-11-8-10(2)6-7-13(11)14-12/h6-9,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZVYUPRUBWLWPJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


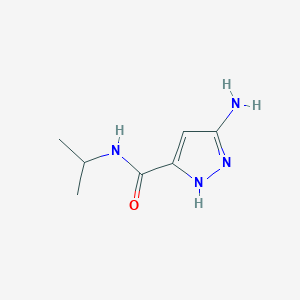
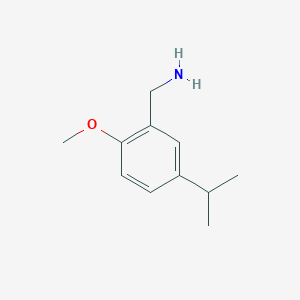

![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)


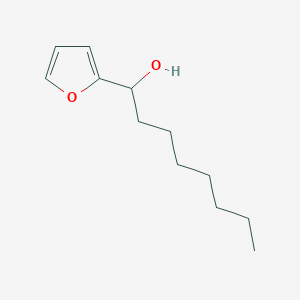
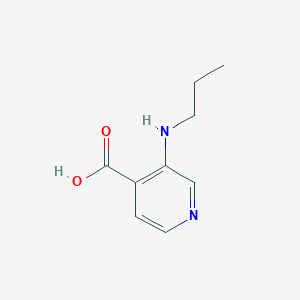
![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
